TAMRA-PEG8-Alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAMRA-PEG8-Alkyne is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) that contains eight polyethylene glycol (PEG) units. This compound is known for its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . It is widely used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-PEG8-Alkyne involves the conjugation of TAMRA with PEG units and an alkyne group. The process typically includes the following steps:
Activation of TAMRA: TAMRA is activated using a suitable reagent to introduce a reactive group.
Conjugation with PEG: The activated TAMRA is then reacted with PEG units to form TAMRA-PEG.
Introduction of Alkyne Group: Finally, an alkyne group is introduced to the TAMRA-PEG conjugate to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in controlled environments to prevent contamination and degradation .
Analyse Chemischer Reaktionen
Types of Reactions
TAMRA-PEG8-Alkyne primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and specific, forming a stable triazole linkage .
Common Reagents and Conditions
Reagents: Copper sulfate (CuSO₄), sodium ascorbate, and azide-containing compounds.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Major Products
The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of TAMRA .
Wissenschaftliche Forschungsanwendungen
TAMRA-PEG8-Alkyne is widely used in various scientific research fields, including:
Wirkmechanismus
The mechanism of action of TAMRA-PEG8-Alkyne involves its ability to undergo CuAAC with azide-containing molecules. The alkyne group in this compound reacts with the azide group in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for labeling and detecting target molecules in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TAMRA-Alkyne: A similar compound that lacks the PEG units, making it less hydrophilic and potentially less versatile in certain applications.
TAMRA-PEG4-Alkyne: Contains fewer PEG units, which may affect its solubility and reactivity compared to TAMRA-PEG8-Alkyne.
Uniqueness
This compound is unique due to its eight PEG units, which enhance its solubility and biocompatibility. This makes it more suitable for applications in biological systems where solubility and reduced non-specific binding are crucial .
Eigenschaften
Molekularformel |
C45H61N3O12 |
---|---|
Molekulargewicht |
836.0 g/mol |
IUPAC-Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C24H22N2O3.C21H39NO9/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-3-5-24-7-9-26-11-13-28-15-17-30-19-20-31-18-16-29-14-12-27-10-8-25-6-4-22-21(2)23/h5-14H,1-4H3;1H,4-20H2,2H3,(H,22,23) |
InChI-Schlüssel |
JGLSPYHUDWPGJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.